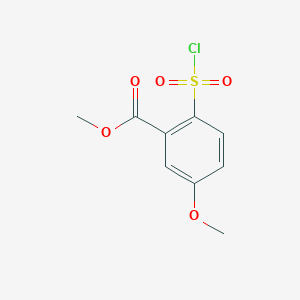
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .
Synthesis Analysis
The synthesis of similar compounds involves the use of chlorosulfonyl isocyanate (CSI), which is prepared by treating cyanogen chloride with sulfur trioxide . Another method involves the use of aprotic solvents such as dichloromethane, dichloroethane, acetone, butanone, methyl tert-butanone, methyl isobutyl ketone, ethyl acetate, diethyl ether, carbon tetrachloride, toluene, chlorobenzene, benzene, xylene, ethylbenzene, isopropylbenzene, N-hexane, cyclohexane, tetrahydrofuran, chloroform, acetonitrile, dioxane, N-methylpyrrolidone, dimethyl sulfoxide, and sulfolane .Molecular Structure Analysis
The molecular formula of this compound is C10H11ClO5S . It has an average mass of 278.709 Da and a monoisotopic mass of 278.001556 Da .Chemical Reactions Analysis
The molecule has two electrophilic sites, the carbon and the S (VI) center . CSI has been employed for the preparation of β-lactams, some of which are medicinally important . Other reactions of CSI include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .Physical And Chemical Properties Analysis
This compound is a white to beige or pink crystalline powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 400.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 62.5±0.4 cm3, a polar surface area of 78 Å2, and a molar volume of 202.9±3.0 cm3 .Scientific Research Applications
Synthesis and Organic Chemistry Applications
- Continuous-Flow Diazotization for Synthesis : An efficient synthesis method for Methyl 2-(chlorosulfonyl)benzoate was developed through continuous-flow diazotization, demonstrating the potential of flow reactors in reducing side reactions like hydrolysis, even in the presence of high concentrations of hydrochloric acid. This method showcases the compound's utility in organic synthesis processes (Yu et al., 2016).
Photostabilization and Material Protection
- Phenolic-Type Stabilizers for Singlet Oxygen Quenching : A study examined the ability of various compounds, including Methyl 2-methoxybenzoate, to generate and quench singlet molecular oxygen, a crucial factor in material photostabilization. Methyl 2-methoxybenzoate showed significant activity as an O2(1Δg) generator, indicating its potential as a photostabilizer in protecting materials from degradation (Soltermann et al., 1995).
Biological Activity and Environmental Applications
- Antitumor and Antimicrobial Activities : Compounds structurally related to Methyl 2-(chlorosulfonyl)-5-methoxybenzoate, derived from the mangrove endophytic fungus Nigrospora sp., exhibited moderate antitumor and antimicrobial activities. This highlights the compound's relevance in the search for new bioactive substances (Xia et al., 2011).
Theoretical Studies
- Reactivity with Sulfur-Centered Nucleophiles : A theoretical and experimental study focused on the reactivity of methyl dichlorobenzoates, including analogs of this compound, with sulfur-centered nucleophiles. These reactions, which could yield less toxic potential herbicides, underscore the compound's significance in developing environmentally friendly agrochemicals (Uranga et al., 2012).
Mechanism of Action
Safety and Hazards
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and to ensure adequate ventilation .
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-6-3-4-8(16(10,12)13)7(5-6)9(11)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSYONJPKXKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65397-56-0 |
Source


|
| Record name | methyl 2-(chlorosulfonyl)-5-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclopentyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2615050.png)
![N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B2615052.png)
![2-((4-chlorophenyl)thio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2615053.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2615056.png)






![7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2615066.png)



